molecular formula C10H16O2 B1304916 3-Isopropenyl-6-oxoheptanal CAS No. 7086-79-5

3-Isopropenyl-6-oxoheptanal

Cat. No.: B1304916
CAS No.: 7086-79-5
M. Wt: 168.23 g/mol
InChI Key: OGCGCISRMFSLTC-UHFFFAOYSA-N
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Description

3-Isopropenyl-6-oxoheptanal is an organic compound with the molecular formula C10H16O2. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is known for its unique structure, which includes an isopropenyl group and a ketone functional group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropenyl-6-oxoheptanal can be synthesized through the hydrogenation and aldehyde formation of heptanone. The specific reaction conditions can be optimized based on experimental needs .

Industrial Production Methods: The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Isopropenyl-6-oxoheptanal can undergo oxidation reactions to form various oxidized products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Scientific Research Applications

3-Isopropenyl-6-oxoheptanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropenyl-6-oxoheptanal involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation and reduction reactions. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological molecules, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Isopropenyl-6-oxoheptanal is unique due to its specific combination of an isopropenyl group and a ketone functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific research applications .

Properties

IUPAC Name

6-oxo-3-prop-1-en-2-ylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7,10H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCGCISRMFSLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(=O)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40874121
Record name 3-Isopropenyl-6-oxo-heptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7086-79-5
Record name Limononaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7086-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanal, 3-(1-methylethenyl)-6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007086795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isopropenyl-6-oxo-heptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40874121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Isopropenyl-6-oxoheptanal form and why is it relevant to air quality?

A1: this compound (IPOH) is a major product of limonene oxidation in the atmosphere. Limonene, a common terpene found in citrus fruits and many cleaning products, readily reacts with atmospheric oxidants like ozone (O3), hydroxyl radicals (OH), and nitrate radicals (NO3). These reactions lead to the formation of various secondary organic aerosols, including IPOH. [, ]

Q2: What are the potential health effects of this compound?

A2: Research suggests that IPOH, along with other limonene oxidation products like 4-oxopentanal and 4-acetyl-1-methylcyclohexene, can induce cytotoxic effects in human lung cells. [] These effects can include cell death, oxidative stress, and inflammation. More research is needed to fully understand the long-term health implications of exposure to IPOH. []

Q3: How is this compound measured and studied?

A3: Analytical techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are used to analyze IPOH in both gas phase and cell culture media. These methods allow researchers to study the formation, reactions, and potential health effects of IPOH. [, ]

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